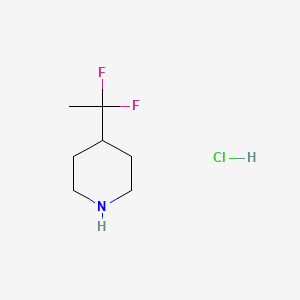

4-(1,1-Difluoroethyl)piperidine hydrochloride

描述

Historical Context of Fluorinated Piperidine Derivatives

The development of fluorinated piperidine derivatives has emerged as a critical area of medicinal chemistry over the past several decades, driven by the recognition that fluorine substitution can dramatically alter the biological and physicochemical properties of drug candidates. Piperidines themselves represent the most prevalent saturated nitrogen-containing heterocyclic ring system found in pharmaceuticals, with their ubiquity stemming from their structural similarity to naturally occurring neurotransmitters and their ability to interact with diverse biological targets. The systematic incorporation of fluorine atoms into piperidine scaffolds began gaining momentum as researchers recognized fluorine's unique ability to modulate basicity, lipophilicity, and metabolic stability without significantly altering the overall molecular geometry.

Historical investigations into fluorinated piperidines revealed that the position and stereochemistry of fluorine substitution could profoundly influence biological activity. Early research demonstrated that axial fluorine substituents on piperidine rings typically resulted in higher relative pKa values compared to equatorial orientations, a phenomenon attributed to the antiparallel arrangement of the carbon-fluorine bond with the nitrogen-hydrogen bond in protonated substrates. This stereochemical effect became particularly important in drug discovery programs where modulation of nitrogen basicity was required to optimize pharmacological profiles and reduce off-target effects.

The evolution of synthetic methodologies for accessing fluorinated piperidines has been marked by significant challenges, particularly in achieving selective fluorination while maintaining the integrity of the piperidine ring system. Traditional electrophilic and nucleophilic substitution approaches offered limited access to these compounds, leading to the development of alternative strategies such as the dearomatization-hydrogenation process and heterogeneous catalytic reduction of fluoropyridine precursors. These advances enabled the practical synthesis of diverse fluorinated piperidine libraries, facilitating systematic structure-activity relationship studies that established the value of these compounds in pharmaceutical research.

Significance of Difluoroethyl Substituents in Medicinal Chemistry

The incorporation of difluoroethyl groups into pharmaceutical compounds has gained considerable attention due to their unique combination of properties that distinguish them from other fluorinated substituents. Unlike trifluoromethyl groups, which have come under regulatory scrutiny due to concerns about per- and polyfluoroalkyl substances, difluoroethyl moieties offer improved potency-modulated lipophilicity while simultaneously serving as hydrogen bond donors and bioisosteres of ethers and thiols. This dual functionality provides medicinal chemists with a versatile tool for optimizing drug candidates while addressing emerging environmental and regulatory considerations.

Research has demonstrated that difluoromethyl motifs possess significant potential utility in drug design and discovery, with their incorporation into biologically active molecules representing an important strategy for identifying lead compounds and drug candidates. The difluoroethyl group exhibits distinct conformational preferences and electronic properties that can influence molecular recognition events at biological targets. Studies have shown that these substituents can enhance binding affinity compared to non-fluorinated analogs, potentially leading to improved therapeutic profiles through more selective target engagement.

The physicochemical impact of difluoroethyl substitution extends beyond simple lipophilicity modulation. Comparative analyses of fluorination patterns have revealed that difluoroalkyl groups can provide superior balance of properties compared to their trifluoromethyl counterparts, particularly with respect to transcellular permeability and metabolic stability. This property profile has made difluoroethyl-substituted compounds increasingly attractive for pharmaceutical development, as they offer the benefits of fluorination while potentially avoiding some of the limitations associated with more highly fluorinated substituents.

Table 1: Comparative Properties of Fluorinated Substituents in Drug Design

| Substituent Type | Lipophilicity Impact | Hydrogen Bonding | Metabolic Stability | Regulatory Considerations |

|---|---|---|---|---|

| Trifluoromethyl | High increase | Acceptor only | High | Potential PFAS concerns |

| Difluoroethyl | Moderate increase | Donor and acceptor | High | Reduced concerns |

| Monofluoroethyl | Minimal increase | Limited | Moderate | Minimal concerns |

Rationale for Hydrochloride Salt Formation in Pharmaceutical Applications

The formation of hydrochloride salts represents one of the most widely employed strategies for optimizing the pharmaceutical properties of basic drug candidates, with hydrochloride being among the most common counterions used for basic chemical entities in pharmaceutical development. The selection of hydrochloride as a counterion for 4-(1,1-difluoroethyl)piperidine is based on several fundamental principles that govern salt formation and the resulting impact on drug-like properties.

The pKa rule provides the theoretical foundation for hydrochloride salt formation, which requires that the pKa difference between the basic drug and the acidic counterion be greater than two to three units to ensure stable salt formation. For piperidine derivatives, which typically possess pKa values in the range of 10-11, hydrochloric acid with its extremely low pKa provides an ideal counterion for quantitative salt formation. This large pKa difference ensures strong binding energy between the ionic species, preventing dissociation under normal storage and handling conditions.

Solubility enhancement represents the primary driver for hydrochloride salt formation in pharmaceutical applications. The conversion of a lipophilic free base to its hydrochloride salt typically results in dramatic improvements in aqueous solubility, enabling the preparation of concentrated solutions for various pharmaceutical applications. This solubility enhancement is particularly important for compounds intended for parenteral administration, where high concentration formulations may be required to achieve therapeutic efficacy within acceptable injection volumes.

The hydrochloride salt formation also provides practical advantages in terms of chemical stability and crystalline properties. Hydrochloride salts often exhibit improved chemical stability compared to their free base counterparts, particularly under conditions of high humidity and elevated temperature. Additionally, the ionic nature of hydrochloride salts frequently results in more favorable crystallization behavior, yielding materials with better flow properties and more consistent particle size distributions that facilitate pharmaceutical processing.

Table 2: Physicochemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₄ClF₂N | Contains basic nitrogen and fluorine |

| Molecular Weight | 185.642 g/mol | Suitable for oral bioavailability |

| CAS Number | 1257300-08-5 | Unique chemical identifier |

| LogP | 0.88 | Moderate lipophilicity |

| Heavy Atom Count | 11 | Compact molecular size |

| Rotatable Bond Count | 1 | Limited conformational flexibility |

| Hydrogen Bond Acceptors | 1 | Minimal hydrogen bonding capacity |

| Hydrogen Bond Donors | 1 | Limited hydrogen bonding potential |

The formation of the hydrochloride salt of 4-(1,1-difluoroethyl)piperidine addresses multiple pharmaceutical development challenges simultaneously. The enhanced water solubility enables intravenous dosing and the potential for higher concentration formulations compared to the free base form. This improved solubility profile is particularly valuable for compounds with inherently low aqueous solubility, as it provides formulation scientists with greater flexibility in developing appropriate delivery systems. Furthermore, the hydrochloride salt form typically exhibits reduced hygroscopicity compared to other salt forms, contributing to improved chemical stability and manufacturing consistency.

属性

IUPAC Name |

4-(1,1-difluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-7(8,9)6-2-4-10-5-3-6;/h6,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAOAXQMNRAELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257300-08-5 | |

| Record name | 4-(1,1-difluoroethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reduction and Protection of 4-Piperidone Derivatives

A common approach starts with 4-piperidone hydrochloride hydrate, which is reduced using sodium borohydride under reflux in methanol to yield 4-piperidinol derivatives. Subsequent protection of the amine group is performed using di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate to form tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate as an intermediate. This step ensures selective reactivity and prevents side reactions during fluorination.

Introduction of Difluoroethyl Group

Fluorination is typically achieved by nucleophilic substitution or radical addition involving difluoromethyl or difluoroethyl precursors. For example, reaction of 4,4′-disulfanediylbis[3-(difluoromethyl)-1-methyl-1H-pyrazole] with piperidine derivatives under sodium borohydride reduction conditions in acetonitrile at moderate temperatures (~60 °C) has been reported to introduce difluoromethyl substituents efficiently.

Although direct preparation of 4-(1,1-difluoroethyl)piperidine hydrochloride is less commonly detailed in literature, analogous difluoromethylation strategies provide a reliable foundation. Controlled fluorination using reagents such as sulfur tetrafluoride (SF4) or related fluorinating agents under carefully regulated conditions can yield difluoroalkylated piperidine intermediates.

Salt Formation

Conversion of the free base to the hydrochloride salt is generally conducted by treating the amine with hydrochloric acid under controlled temperature (below 30 °C) to avoid decomposition. This step enhances the compound's stability and crystallinity, facilitating purification and handling.

Representative Preparation Procedure (Literature Example)

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of 4-piperidone hydrochloride hydrate | Sodium borohydride in methanol, reflux | >85% | Efficient reduction to piperidinol intermediate |

| Protection of amine | Di-tert-butyl dicarbonate (Boc2O), potassium carbonate, room temperature | 90% | Boc protection for selective fluorination |

| Difluoromethylation | Sodium borohydride, 4,4′-disulfanediylbis[3-(difluoromethyl)-1-methyl-1H-pyrazole], acetonitrile, 60 °C | 75-85% | Monitored by gas chromatography (GC) |

| Hydrochloride salt formation | Addition of HCl (35%) at <30 °C | Quantitative | Ensures product stability and purity |

Analysis of Preparation Methods

| Method Aspect | Advantages | Limitations |

|---|---|---|

| Use of sodium borohydride reduction | Mild conditions, high yield, widely available reagent | Sensitive to moisture, requires careful handling |

| Boc protection strategy | Enhances selectivity, prevents side reactions | Additional step requiring deprotection later |

| Difluoromethylation via disulfide intermediates | High selectivity for difluoromethyl group introduction | Requires specialized fluorinated reagents, moderate temperature control |

| Hydrochloride salt formation | Improves compound stability and solubility | Requires controlled acid addition to prevent degradation |

Research Findings and Practical Considerations

- The reduction of 4-piperidone hydrochloride hydrate using sodium borohydride is a well-established and efficient method to obtain the corresponding amine intermediate with high purity.

- Introduction of the difluoroethyl group is best achieved under controlled temperature conditions (20–60 °C) to optimize yield and minimize side reactions.

- The use of protecting groups such as Boc is critical to prevent unwanted reactions during fluorination steps and to facilitate purification.

- Formation of the hydrochloride salt at temperatures below 30 °C ensures product stability and prevents hydrolysis or decomposition.

- Some fluorination methods involving reagents like SF4 and HF are hazardous and require specialized equipment, thus less favored in routine laboratory synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Starting material | 4-piperidone hydrochloride hydrate | Scaffold for synthesis |

| Reducing agent | Sodium borohydride | Converts ketone to amine |

| Protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Protects amine functionality |

| Fluorination reagent | Difluoromethyl disulfide derivatives or fluorinating agents | Introduces difluoroethyl group |

| Reaction temperature | 20–60 °C | Optimizes reaction rate and selectivity |

| Acid for salt formation | Hydrochloric acid (35%) | Converts free base to hydrochloride salt |

| pH during extraction | 4.5–5.0 | Facilitates separation and purification |

化学反应分析

Types of Reactions

4-(1,1-Difluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

科学研究应用

Pharmaceutical Applications

1.1 Drug Design and Development

The incorporation of piperidine scaffolds, such as 4-(1,1-difluoroethyl)piperidine hydrochloride, is prevalent in the design of pharmaceuticals. These compounds can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. For instance, chiral piperidine derivatives have been shown to increase aqueous solubility and oral bioavailability, which are critical factors in drug formulation .

1.2 Anticancer Agents

Recent studies indicate that piperidine derivatives exhibit significant anticancer properties. For example, compounds derived from piperidine structures have been reported to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The three-dimensional structure of these compounds may facilitate better interactions with protein binding sites, enhancing their efficacy against cancer .

Case Studies

作用机制

The mechanism of action of 4-(1,1-Difluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

Fluorination significantly alters physicochemical and biological properties. Key analogs include:

4,4-Difluoropiperidine Hydrochloride (CAS 57395-89-8)

- Structure : Fluorine atoms at both 4-positions of the piperidine ring.

- Properties : Higher polarity and reduced lipophilicity compared to 4-(1,1-difluoroethyl)piperidine hydrochloride due to symmetrical fluorine substitution. Used in drug discovery for its conformational rigidity .

3,3-Difluoropiperidine Hydrochloride (CAS 1779942-70-9)

- Structure : Fluorines at the 3-positions.

- Properties : Increased steric hindrance and altered hydrogen-bonding capacity compared to 4-substituted analogs. Similarity score of 0.71 suggests moderate structural overlap with the target compound .

2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride (CAS 2060061-98-3)

- Structure : Difluoroethyl and fluorine substituents on an aniline ring.

- Molecular weight: 211.61 g/mol .

Piperidine Derivatives with Aromatic and Heterocyclic Substituents

4-Acetyl-4-phenylpiperidine Hydrochloride (CAS 10315-03-4)

- Structure : Acetyl and phenyl groups at the 4-position.

- Properties : The phenyl ring enhances π-π stacking interactions, while the acetyl group introduces ketone reactivity. Molecular weight: 237.72 g/mol. Used in synthetic intermediates for CNS drugs .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (CAS 1235440-58-0)

- Structure : Triazole ring linked to piperidine.

- Properties : The triazole moiety improves metabolic stability and hydrogen-bonding capacity. Molecular weight: 264.75 g/mol. Applications in antifungal and antiviral agents .

4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride (CAS 1219968-00-9)

- Structure: Trifluoromethylphenoxy ethyl chain.

- Properties: The trifluoromethyl group increases lipophilicity and electron-withdrawing effects. Molecular weight: 309.76 g/mol. Potential use in receptor-targeted therapies .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |

|---|---|---|---|---|---|

| 4-(1,1-Difluoroethyl)piperidine HCl | Not provided | C₇H₁₂ClF₂N | ~195.63 | 4-(CF₂CH₃) | Metabolic stability, CNS targeting |

| 4,4-Difluoropiperidine HCl | 57395-89-8 | C₅H₈ClF₂N | 163.57 | 4-F, 4-F | Conformational rigidity |

| 3,3-Difluoropiperidine HCl | 1779942-70-9 | C₅H₈ClF₂N | 163.57 | 3-F, 3-F | Hydrogen-bonding modulation |

| 4-Acetyl-4-phenylpiperidine HCl | 10315-03-4 | C₁₃H₁₆ClNO | 237.72 | 4-COCH₃, 4-Ph | Synthetic intermediates |

| 4-(3-Phenyl-1H-triazol-5-yl)piperidine HCl | 1235440-58-0 | C₁₃H₁₇ClN₄ | 264.75 | Triazole ring | Antifungal/antiviral agents |

Research Findings and Implications

- Fluorine Effects : Fluorine substituents enhance lipophilicity and resistance to oxidative metabolism, making this compound favorable for blood-brain barrier penetration .

- Safety and Regulation: Limited ecotoxicological data exist for many fluorinated piperidines, necessitating further studies on biodegradation and toxicity .

生物活性

4-(1,1-Difluoroethyl)piperidine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H12ClF2N

- Molecular Weight : 197.64 g/mol

The unique difluoroethyl group attached to the piperidine ring may influence the compound's interaction with biological targets, potentially impacting its pharmacological properties.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities:

- Catecholamine-like Activity : The compound may mimic catecholamines, impacting neurotransmitter systems related to mood and cognition.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Potential : Investigations hint at its ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

The exact mechanism of action for this compound is still under investigation. However, its structural similarity to catecholamines suggests potential interactions with adrenergic receptors or other neurotransmitter systems. These interactions could lead to various physiological effects such as increased heart rate or altered mood states.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could inhibit the proliferation of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. Further research is required to identify the signaling pathways involved in this anticancer activity.

Ongoing Research and Future Directions

Current research is focused on refining the understanding of the biological activity of this compound. Efforts include:

- Investigating Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploring Structure-Activity Relationships (SAR) : Identifying how modifications to the chemical structure affect biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,1-Difluoroethyl)piperidine hydrochloride, considering yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of the piperidine ring with 1,1-difluoroethyl halides (e.g., bromide or chloride) under basic conditions. A multi-step approach includes:

- Step 1 : React piperidine with 1,1-difluoroethyl bromide in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base at 0–25°C.

- Step 2 : Quench the reaction with water, extract the freebase, and treat with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt.

- Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios influence regioselectivity. Purification via recrystallization (ethanol/water) or silica-gel chromatography ensures >95% purity. Similar methodologies are validated in synthesizing Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride, where controlled alkylation and acidification steps are key .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substitution patterns and fluorine integration.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 196.1).

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry, critical for bioactive derivatives. These methods align with protocols for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, where structural confirmation relied on NMR and crystallography .

Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?

- Methodological Answer : Stability depends on:

- Storage : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation.

- pH Sensitivity : Avoid prolonged exposure to basic conditions (pH > 8), which may hydrolyze the difluoroethyl group.

- Light Exposure : Protect from UV light to prevent radical-induced decomposition. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Handling guidelines from piperidine derivative Safety Data Sheets recommend similar protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,1-difluoroethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the geminal difluoro group can reduce accessibility. Computational modeling (DFT) predicts reaction pathways, while experimental kinetics (e.g., using NaCN in DMSO) quantify substitution rates. Comparative studies with non-fluorinated analogs (e.g., ethyl-substituted piperidines) highlight these effects, as seen in fluorinated piperidine derivatives .

Q. What analytical methodologies are recommended for resolving conflicting data regarding the biological activity of this compound derivatives?

- Methodological Answer : Conflicting data may arise from impurities or enantiomeric variability. Strategies include:

- Chiral Chromatography : Use amylose-based columns to separate enantiomers and assess activity disparities.

- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites in in vitro assays (e.g., CYP450 inhibition).

- Reference Standards : Compare against certified impurities like 4-(Diphenylmethoxy)piperidine Hydrochloride to rule out byproduct interference .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- Radiolabeling : Synthesize C-labeled compound to track metabolic fate in hepatocyte incubations.

- Mass Spectrometry Imaging (MSI) : Spatial resolution of metabolites in tissue sections.

- In Silico Prediction : Tools like GLORY or MetaSite predict Phase I/II metabolism sites. For example, fluorinated piperidines often undergo oxidative defluorination, as observed in structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。